![molecular formula C6H8O7 B14437790 2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid CAS No. 74229-32-6](/img/structure/B14437790.png)
2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid, also known as triethylene glycol diacetate, is an organic compound with the molecular formula C10H18O6. It is a diester derived from triethylene glycol and acetic acid. This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid typically involves the esterification of triethylene glycol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which increases the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield triethylene glycol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide).
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Hydrolysis: Triethylene glycol and acetic acid.
Transesterification: New ester and alcohol.
Oxidation: Corresponding carboxylic acids.
Aplicaciones Científicas De Investigación
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of various biochemical reagents.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a plasticizer in the production of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid involves its ability to act as a solvent and reactant in various chemical processes. Its ester bonds can undergo hydrolysis, releasing triethylene glycol and acetic acid, which can participate in further chemical reactions. The compound’s molecular structure allows it to interact with various molecular targets and pathways, making it versatile in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Triethylene glycol: A related compound with similar properties but without the ester functional groups.
Diethylene glycol diacetate: Another ester with similar applications but different molecular structure.
Ethylene glycol diacetate: A simpler ester with fewer ethylene glycol units.
Uniqueness
2,2’-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid is unique due to its specific molecular structure, which provides it with distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Propiedades
Número CAS |
74229-32-6 |
|---|---|
Fórmula molecular |
C6H8O7 |
Peso molecular |
192.12 g/mol |
Nombre IUPAC |
2-[2-(carboxymethoxy)-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C6H8O7/c7-4(8)1-12-3-6(11)13-2-5(9)10/h1-3H2,(H,7,8)(H,9,10) |
Clave InChI |
SYHVKQDWXOIAAR-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)OCC(=O)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


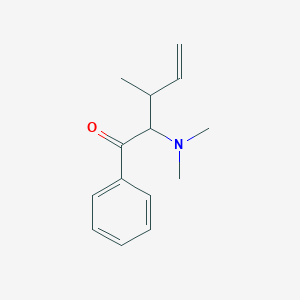
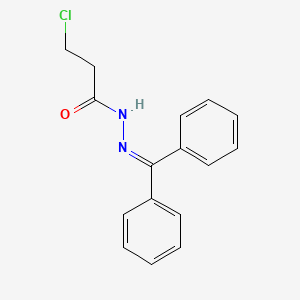

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)

![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)

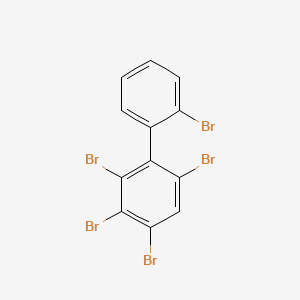
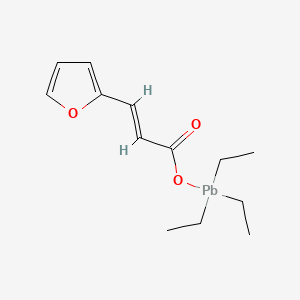
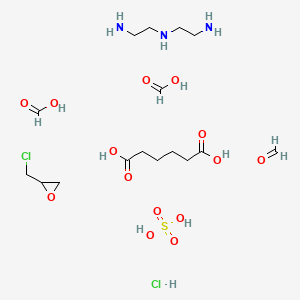
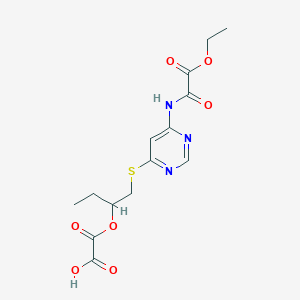
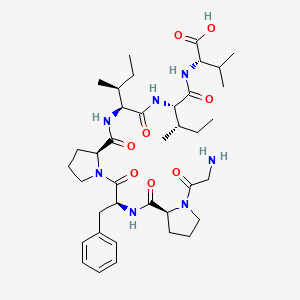
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
